3-bromo-8aH-1,7-naphthyridin-8-one
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-8aH-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4,7H |
InChI Key |
QBAADEDRSBLQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2C(=O)N=C1)Br |
Origin of Product |
United States |
Preparation Methods
Modified Skraup Reaction
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridines. For 3-bromo-1,7-naphthyridin-8-one, 3-amino-4-bromopyridine serves as a key precursor. Cyclization with glycerol and iodine in dioxane/water (1:1) at 80°C produces the target compound in 45–50% yield. The bromine atom is introduced via the starting material, avoiding regioselectivity challenges.
Optimized Conditions
Conrad-Limpach Cyclization
Condensation of β-ketoesters with 3-amino-4-bromopyridine derivatives under thermal conditions forms the naphthyridine core. For example, refluxing ethyl acetoacetate and 3-amino-4-bromopyridine in diphenyl ether at 250°C for 0.5 minutes yields 3-bromo-1,7-naphthyridin-8-one in 52% yield. This method avoids post-synthetic bromination but requires precise temperature control to prevent decomposition.
Post-Cyclization Bromination Strategies
Direct Electrophilic Bromination
Bromination of 1,7-naphthyridin-8-one using bromine (Br2) in acetic acid introduces bromine at the 3-position. This method, while effective (70–73% yield), demands careful stoichiometry to avoid di-bromination.
Key Data
| Substrate | Brominating Agent | Solvent | Yield | |
|---|---|---|---|---|
| 1,7-Naphthyridin-8-one | Br2 | Acetic acid | 70% | |
| 6,7-Dihydro derivative | NBS | DMF | 73% |
Bromination via N-Bromosuccinimide (NBS)
NBS in dimethylformamide (DMF) selectively brominates the 3-position of 1,7-naphthyridin-8-one under mild conditions (25°C, 12 hours). This method is advantageous for heat-sensitive intermediates, achieving 73% yield with minimal side products.
Thermolytic Ring Closure of Brominated Intermediates
Thermolysis of Meldrum’s Acid Adducts
Heating brominated enamine intermediates derived from Meldrum’s acid and 3-amino-4-bromopyridine at 250°C in Dowtherm A induces cyclization. For example, 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes thermolysis to yield 3-bromo-1,7-naphthyridin-8-one in 52% yield.
Critical Parameters
- Concentration : 0.03 mol/L (prevents side reactions)
- Quenching : Rapid cooling in n-hexane (−40°C) stabilizes the product
Catalytic Methods and Recent Advances
Nickel-Catalyzed Coupling Reactions
NiCl2/bipyridine systems enable Mizoroki–Heck-type cyclizations of brominated dienes, though competing Ni–H pathways can reduce yields (45–56%). Additives like KI suppress protodehalogenation, improving yields to 67–73%.
Ionic Liquid-Mediated Synthesis
While gram-scale synthesis of 1,8-naphthyridines using choline hydroxide (ChOH) in water has been reported, adapting this for 1,7-naphthyridines remains exploratory. Preliminary trials show 50–60% yields using 3-amino-4-bromopyridine and ethyl cyanoacetate.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Modified Skraup | 3-Amino-4-bromopyridine | 45–67% | One-pot, scalable | Requires iodine recovery |
| Conrad-Limpach | β-Ketoesters | 52% | No post-bromination | High-temperature sensitivity |
| NBS Bromination | 1,7-Naphthyridin-8-one | 70–73% | Mild conditions, selective | Di-bromination risk |
| Thermolysis | Meldrum’s acid adducts | 52% | Avoids solvents | Rapid quenching required |
| Nickel Catalysis | Brominated dienes | 45–73% | Enantioselective potential | Competing side reactions |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8aH-1,7-naphthyridin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of 3-bromo-8aH-1,7-naphthyridin-8-one include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications due to various biological activities:
- Antimicrobial Activity : Studies have indicated that 3-bromo-8aH-1,7-naphthyridin-8-one exhibits significant antibacterial properties against various strains of bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.
- Alkaline Phosphatase Inhibition : Research has shown that derivatives of 3-bromo-8aH-1,7-naphthyridin-8-one can act as inhibitors of alkaline phosphatase enzymes, which are involved in numerous physiological processes. Inhibitory values against intestinal alkaline phosphatase have been reported with IC50 values in the low micromolar range .
Synthetic Methodologies
The synthesis of 3-bromo-8aH-1,7-naphthyridin-8-one can be achieved through several methods:
- Reflux with Brominating Agents : The compound can be synthesized by refluxing naphthyridine derivatives with brominating agents such as N-bromosuccinimide (NBS) in suitable solvents like dichloromethane or ethanol.
- Suzuki Coupling Reactions : This compound can also be produced via Suzuki-Miyaura coupling reactions involving boronic acids and aryl halides .
- Hydrogenation Methods : Hydrogenation under catalytic conditions has been utilized to yield various derivatives of naphthyridine compounds, including 3-bromo-8aH-1,7-naphthyridin-8-one .
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial efficacy of various naphthyridine derivatives found that 3-bromo-8aH-1,7-naphthyridin-8-one displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of the bromine atom was crucial for enhancing antimicrobial potency.
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition properties of this compound revealed its effectiveness as an inhibitor of alkaline phosphatase. The study utilized a chemiluminescent substrate to measure enzyme activity and determined that modifications to the naphthyridine structure could significantly affect inhibitory potency .
Comparative Analysis Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Naphthyridin-8-one | No bromine substituent | Lacks enhanced reactivity due to absence of bromine |
| 5-Chloro-1,7-naphthyridin-8-one | Chlorine instead of bromine | Different reactivity profile due to halogen substitution |
| 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | Saturated ring structure | Reduced aromaticity affects biological activity |
| 4-Bromo-8-methyl-1,5-naphthyridine | Methyl group addition | Alters electronic properties compared to 3-bromo compound |
Mechanism of Action
The mechanism of action of 3-bromo-8aH-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Table 1: Halogenated Naphthyridinones
Key Observations :
- Positional Isomerism : 5-Bromo isomer (CAS 67967-14-0) shares the same molecular weight as the 3-bromo analogue but exhibits distinct electronic properties due to bromine placement. This affects regioselectivity in substitution reactions .
- Halogen Effects : Replacing bromine with chlorine reduces steric bulk and polarizability, altering solubility and reaction kinetics. For example, chlorine’s smaller size may enhance solubility in polar solvents compared to brominated analogues .
- Dual Halogenation : The 3-bromo-8-chloro derivative (C₈H₄BrClN₂) demonstrates enhanced utility in sequential cross-coupling reactions, enabling modular synthesis of complex heterocycles .
Saturated and Partially Saturated Derivatives
Table 2: Hydrogenated Naphthyridinones
Key Observations :
- Full Saturation: Decahydro variants lack aromaticity entirely, significantly increasing solubility in non-polar solvents and altering metabolic stability .
Functional Group Modifications
Table 3: Derivatives with Alternative Functional Groups
Key Observations :
- Amine Substitution : Replacing the ketone with an amine (CAS 1838674-91-1) introduces basicity, altering solubility and enabling acid-base interactions in catalytic processes .
- Hydrazine Derivatives : The hydrazinyl group in CAS 1429903-53-6 facilitates chelation and coordination chemistry, useful in metal-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
